![molecular formula C13H19NO3S B14784472 1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)prop-2-en-1-one](/img/structure/B14784472.png)
1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)prop-2-en-1-one is a complex organic compound with a unique structure that includes a hexahydro-1H-3a,6-methanobenzo[c]isothiazole ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)prop-2-en-1-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the hexahydro-1H-3a,6-methanobenzo[c]isothiazole ring system, followed by the introduction of the prop-2-en-1-one moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as in laboratory settings but with modifications to enhance efficiency and scalability. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidotetrahydro-3H-3a,6-methanobenzo[c]isothiazol-1(4H)-yl)ethan-1-one
- 1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidotetrahydro-3H-3a,6-methanobenzo[c]isothiazol-1(4H)-yl)propan-1-one
Uniqueness
1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)prop-2-en-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H19NO3S |
|---|---|
Molekulargewicht |
269.36 g/mol |
IUPAC-Name |
1-[(1S)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]prop-2-en-1-one |
InChI |
InChI=1S/C13H19NO3S/c1-4-11(15)14-10-7-9-5-6-13(10,12(9,2)3)8-18(14,16)17/h4,9-10H,1,5-8H2,2-3H3/t9?,10?,13-/m1/s1 |
InChI-Schlüssel |
QYWKUFBZHFLMBU-SRHKJQAYSA-N |
Isomerische SMILES |
CC1(C2CC[C@]13CS(=O)(=O)N(C3C2)C(=O)C=C)C |
Kanonische SMILES |
CC1(C2CCC13CS(=O)(=O)N(C3C2)C(=O)C=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



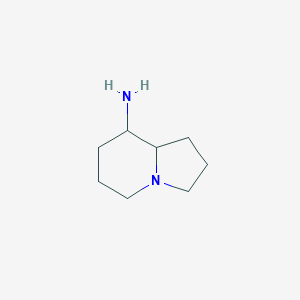
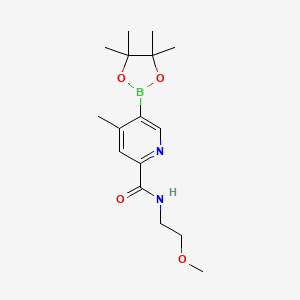
![6-[[5,31-dichloro-51-[3-(dimethylamino)propylcarbamoyl]-2,25,30,43,48-pentahydroxy-22-(methylamino)-21,34,37,53,55,58-hexaoxo-46-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,27-trioxa-20,35,38,52,54,57-hexazaundecacyclo[37.14.2.23,6.214,17.219,33.223,26.18,12.128,32.140,44.010,36.045,50]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23,25,28(59),29,31,40(56),41,43,45(50),46,48,60,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid](/img/structure/B14784413.png)
![(2R,5R)-1-[(benzyloxy)carbonyl]-4-[(tert-butoxy)carbonyl]-5-methylpiperazine-2-carboxylic acid](/img/structure/B14784421.png)
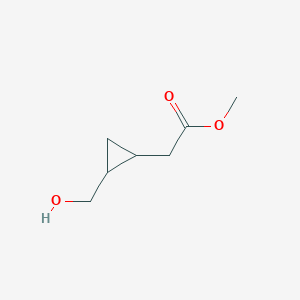
![2-amino-N-[(6-methoxypyridazin-3-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14784432.png)
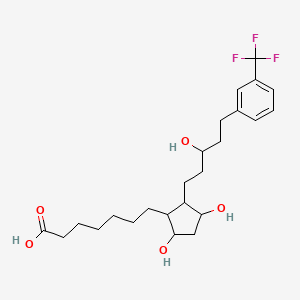
![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-fluorophenyl)-2-hydroxypropanoic acid](/img/structure/B14784455.png)
![(1R)-1-[5-(1-methyl-4-{4-[(3-methylpyridin-2-yl)[(3R)-piperidin-3-yl]carbamoyl]phenyl}-1H-pyrazol-5-yl)-2H-1,2,3,4-tetrazol-2-yl]ethyl 2-methylpropanoate](/img/structure/B14784458.png)
![3-(cyclopropylmethyl)-3a,4,5,6,7,7a-hexahydro-1H-imidazo[4,5-c]pyridin-2-one](/img/structure/B14784461.png)
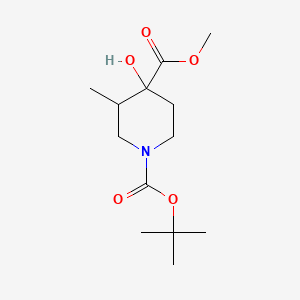
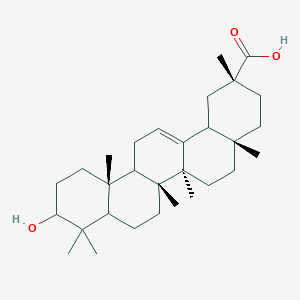
![4-Isopropyl-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-ol](/img/structure/B14784493.png)
